N,N-diethyl-N'-[4-(methylsulfanyl)benzyl]propane-1,3-diamine
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Overview
Description
N,N-diethyl-N’-[4-(methylsulfanyl)benzyl]propane-1,3-diamine: is an organic compound with the molecular formula C15H26N2S . This compound is characterized by the presence of a benzyl group substituted with a methylsulfanyl group and a propane-1,3-diamine backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-N’-[4-(methylsulfanyl)benzyl]propane-1,3-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(methylsulfanyl)benzyl chloride and N,N-diethylpropane-1,3-diamine.
Reaction: The 4-(methylsulfanyl)benzyl chloride is reacted with N,N-diethylpropane-1,3-diamine in the presence of a base such as sodium hydroxide or potassium carbonate.
Conditions: The reaction is carried out in an organic solvent like dichloromethane or toluene at a temperature range of 25-50°C.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to mix the starting materials.
Continuous Flow Systems: Employing continuous flow systems to maintain consistent reaction conditions.
Automated Purification: Utilizing automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N,N-diethyl-N’-[4-(methylsulfanyl)benzyl]propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzyl group can be reduced to form the corresponding alkane.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
N,N-diethyl-N’-[4-(methylsulfanyl)benzyl]propane-1,3-diamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-diethyl-N’-[4-(methylsulfanyl)benzyl]propane-1,3-diamine involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, or immune response.
Effects: The compound’s effects are mediated through its binding to molecular targets, leading to changes in cellular functions.
Comparison with Similar Compounds
- N,N-dimethyl-N’-[4-(methylsulfanyl)benzyl]propane-1,3-diamine
- N,N-diethyl-N’-[4-(methylsulfanyl)benzyl]ethane-1,2-diamine
- N,N-diethyl-N’-[4-(methylsulfanyl)phenyl]propane-1,3-diamine
Comparison:
- Structural Differences: The presence of different alkyl groups or variations in the diamine backbone.
- Chemical Properties: Differences in reactivity and stability due to structural variations.
- Applications: Unique applications based on specific chemical properties, such as solubility and binding affinity.
N,N-diethyl-N’-[4-(methylsulfanyl)benzyl]propane-1,3-diamine stands out due to its specific combination of functional groups, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C15H26N2S |
---|---|
Molecular Weight |
266.4 g/mol |
IUPAC Name |
N',N'-diethyl-N-[(4-methylsulfanylphenyl)methyl]propane-1,3-diamine |
InChI |
InChI=1S/C15H26N2S/c1-4-17(5-2)12-6-11-16-13-14-7-9-15(18-3)10-8-14/h7-10,16H,4-6,11-13H2,1-3H3 |
InChI Key |
QISSGZCKABHJRB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNCC1=CC=C(C=C1)SC |
Origin of Product |
United States |
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